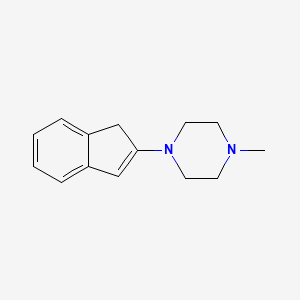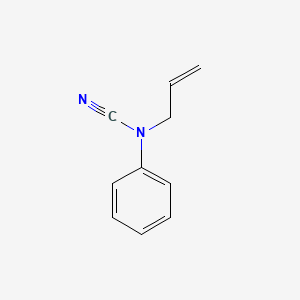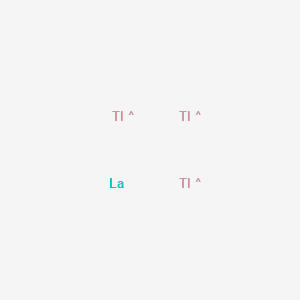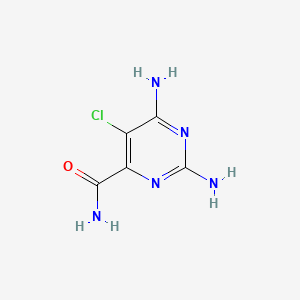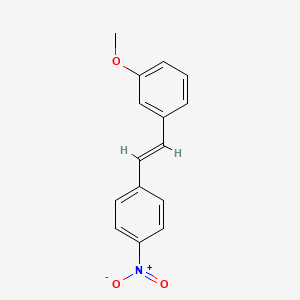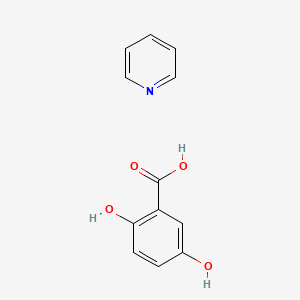
2,5-Dihydroxybenzoic acid;pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxybenzoic acid with the molecular formula C7H6O4. It is a derivative of benzoic acid and is commonly found in various plants and foods. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The combination of 2,5-Dihydroxybenzoic acid and pyridine forms a compound that has significant applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
This involves the reaction of hydroquinone with carbon dioxide under high pressure and temperature . Another method involves the oxidation of salicylic acid using persulfate .
Pyridine can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde. Another method is the Bönnemann cyclization, which involves the reaction of dicarbonyl compounds with ammonia .
Industrial Production Methods
Industrial production of 2,5-Dihydroxybenzoic acid often involves the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. Pyridine is industrially produced through the reaction of acetaldehyde and ammonia in the presence of an oxidizing agent .
化学反応の分析
Types of Reactions
2,5-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Pyridine undergoes:
Nucleophilic substitution: Due to the electron-deficient nature of the nitrogen atom.
Electrophilic substitution: Though less reactive than benzene, it can still undergo such reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoic acids and pyridine derivatives.
科学的研究の応用
2,5-Dihydroxybenzoic acid and pyridine have numerous applications in scientific research:
作用機序
2,5-Dihydroxybenzoic acid exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory pathways . Pyridine acts as a base and nucleophile, participating in various biochemical reactions and serving as a building block for more complex molecules .
類似化合物との比較
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic acid: Similar structure but different substitution pattern.
Protocatechuic acid: Contains two hydroxyl groups at different positions.
Uniqueness
2,5-Dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Pyridine’s nitrogen atom makes it more basic and nucleophilic compared to benzene, allowing it to participate in a wider range of chemical reactions .
特性
CAS番号 |
23758-49-8 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
2,5-dihydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H |
InChIキー |
YCONFVVPCZOVQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


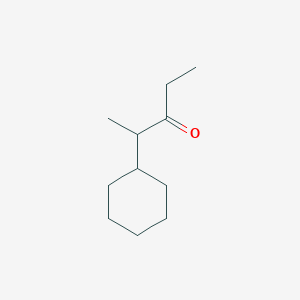
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


